molecular formula C28H40O2 B1248501 Ganodesterone

Ganodesterone

Cat. No. B1248501
M. Wt: 408.6 g/mol
InChI Key: RMKUNHROPPZENV-IXWATKSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganodesterone is an ergostanoid that is (22E)-ergosta-4,7,22-triene substituted by oxo groups at positions 3 and 6. It has been isolated from the fungus, Xylaria species. It has a role as a fungal metabolite. It is a 3-oxo-Delta(4) steroid, a 3-oxo Delta(7)-steroid, a 6-oxo steroid and an ergostanoid.

Scientific Research Applications

Isolation and Structural Elucidation in Fungal Studies

Ganodesterone, along with other compounds, was isolated from an endolichenic Xylaria sp. This study primarily focused on the isolation and structural elucidation of these compounds, highlighting ganodesterone's significance in the field of fungal research and natural product chemistry. The isolated compounds, including ganodesterone, were evaluated for their antifungal activity, demonstrating ganodesterone's potential in antifungal studies (Wu et al., 2011).

properties

Product Name

Ganodesterone

Molecular Formula

C28H40O2

Molecular Weight

408.6 g/mol

IUPAC Name

(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,6-dione

InChI

InChI=1S/C28H40O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-16-26(30)25-15-20(29)11-13-28(25,6)24(21)12-14-27(22,23)5/h7-8,15-19,22-24H,9-14H2,1-6H3/b8-7+/t18-,19+,22+,23-,24-,27+,28+/m0/s1

InChI Key

RMKUNHROPPZENV-IXWATKSXSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC(=O)C4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4=CC(=O)CCC34C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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